ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE

説明

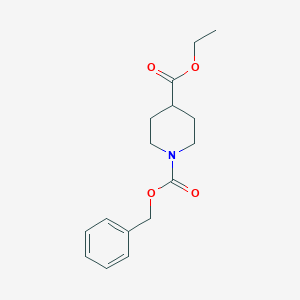

Structure

3D Structure

特性

IUPAC Name |

1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBOGXZKIODTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571024 | |

| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160809-38-1 | |

| Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of Ethyl N-Cbz-piperidine-4-carboxylate in Medicinal Chemistry

[1][2]

Executive Summary & Chemical Identity

Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (commonly referred to as Ethyl N-Cbz-isonipecotate ) is a pivotal bifunctional scaffold in modern drug discovery.[1][2] It serves as a "privileged structure" precursor, offering a piperidine core with two orthogonally protected reactive sites: the nitrogen (protected by a Carboxybenzyl/Cbz group) and the carboxylic acid (masked as an ethyl ester).

This orthogonal protection strategy allows medicinal chemists to selectively manipulate either end of the molecule—hydrolyzing the ester to couple with amines, or removing the Cbz group to functionalize the nitrogen—without affecting the other. This versatility makes it a cornerstone in the synthesis of GPCR ligands, protease inhibitors, and endocannabinoid modulators (e.g., JZL184).

Physicochemical Profile

| Property | Data |

| IUPAC Name | Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate |

| Common Names | Ethyl N-Cbz-isonipecotate; 1-Cbz-4-carbethoxypiperidine |

| CAS Number | 10314-98-4 (Acid precursor); Ester often referenced as derivative |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Oil |

| Boiling Point | ~180–185 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Predicted) | 2.8 – 3.2 |

Synthesis & Preparation Protocols

The synthesis of Ethyl N-Cbz-piperidine-4-carboxylate is typically achieved via the Schotten-Baumann reaction or anhydrous acylation of Ethyl Isonipecotate .[1][2]

Protocol A: Anhydrous Acylation (Standard Laboratory Scale)

Best for avoiding ester hydrolysis side-reactions.[2]

Reagents:

-

Ethyl Isonipecotate (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Ethyl Isonipecotate (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add TEA (15 mmol) dropwise. The solution remains clear.

-

Acylation: Add Cbz-Cl (11 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or decomposition.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); product R_f ≈ 0.4.[1][2]

-

Workup: Quench with saturated NH₄Cl solution. Extract the aqueous layer with DCM (2x).[2] Wash combined organics with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The resulting oil is typically >95% pure but can be purified via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).[1][2]

Protocol B: Biphasic Schotten-Baumann (Scale-Up Compatible)

Best for large-scale preparation where organic solvents must be minimized.[1][2]

Structural Characterization (Validation)

To ensure the integrity of the scaffold before downstream use, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.40 (m, 5H): Aromatic protons of the Cbz group.

-

δ 5.13 (s, 2H): Benzylic methylene (-OCH ₂Ph).[1][2] Key diagnostic peak.

-

δ 4.14 (q, J=7.1 Hz, 2H): Ethyl ester methylene (-OCH ₂CH₃).

-

δ 4.05–4.15 (br d, 2H): Piperidine equatorial α-protons.[1][2]

-

δ 2.45–2.55 (tt, 1H): Methine proton at C4.

-

δ 1.90 (br d, 2H) & 1.60–1.70 (m, 2H): Piperidine β-protons.

-

δ 1.26 (t, J=7.1 Hz, 3H): Ethyl ester methyl (-OCH₂CH ₃).

Strategic Application: Orthogonal Deprotection

The power of this molecule lies in its ability to diverge into two distinct pathways.[1][2][5]

Pathway Logic[1]

-

Cbz Cleavage (Hydrogenolysis): Removes the carbamate to yield the free secondary amine, retaining the ester.[1][2]

-

Ester Hydrolysis (Saponification): Removes the ethyl group to yield the carboxylic acid, retaining the Cbz protection.[1][2]

Figure 1: Orthogonal deprotection logic allowing divergent synthesis from a single precursor.

Case Study: Synthesis of JZL184

The utility of Ethyl N-Cbz-isonipecotate is exemplified in the synthesis of JZL184 , a selective inhibitor of Monoacylglycerol Lipase (MAGL).[1][2]

Context: Researchers needed to attach a specific bis(aryl) moiety to the piperidine nitrogen while converting the ester to a reactive carbonyl species.

-

Transformation: The ester was reduced/manipulated to form the key linker, while the Cbz group protected the nitrogen from participating in side reactions.[1][2]

-

Late-Stage: The Cbz was removed (H₂/Pd) to allow the final coupling of the 4-bis(benzo[d][1,3]dioxol-5-yl)methyl group.[1][2]

This demonstrates the "Cbz as a temporal shield" strategy, crucial when the piperidine nitrogen must be functionalized last in a sequence.

Safety & Handling

-

Hazards: As a carbamate/ester, the compound is generally stable but should be treated as an irritant.[1]

-

Inhalation: Avoid breathing vapors; use in a fume hood.[1][2]

-

Skin/Eye: Wear nitrile gloves and safety glasses.[1][2] Wash immediately upon contact.[1][2]

-

Storage: Store at 2–8 °C. Stable for >12 months if kept anhydrous.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. (Note: Related scaffold properties). Retrieved from [Link]

-

Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[1][2] Nature Chemical Biology. (Describes use of Ethyl N-Cbz-isonipecotate in JZL184 synthesis). Retrieved from [Link]

-

Organic Syntheses. Protection of Amines with Benzyl Chloroformate. (General Protocol Reference). Retrieved from [Link]

Sources

- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C15H19NO4 | CID 17895988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS#: 10314-98-4 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Strategic Utilization of Ethyl N-Cbz-Piperidine-4-Carboxylate in High-Throughput Medicinal Chemistry

[1]

Abstract

Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (CAS: 160809-38-1) represents a "privileged scaffold" precursor in modern drug discovery.[1] As a bifunctional piperidine derivative, it bridges the gap between robust amine protection and versatile ester functionality. This guide analyzes its physiochemical profile, details a self-validating synthesis protocol, and maps its orthogonal reactivity for library generation in GPCR and pepticomimetic research.[1]

Structural Characterization & Physiochemical Profile[2]

This molecule functions as a stable, lipophilic intermediate.[1] The Carboxybenzyl (Cbz or Z) group provides excellent stability against acidic and basic conditions often used to manipulate the ester moiety, distinguishing it from Boc- or Fmoc-protected variants.[1]

Core Identity Data

| Property | Specification |

| IUPAC Name | Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate |

| Common Name | N-Cbz-Ethyl Isonipecotate |

| CAS Number | 160809-38-1 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Density | ~1.166 g/cm³ |

| Boiling Point | ~403°C (at 760 mmHg) / Flash Point: ~198°C |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Appearance | Viscous colorless to pale yellow oil (often solidifies upon high purity/cold storage) |

Spectroscopic Fingerprint (¹H NMR Diagnostic)

To validate synthesis success, look for these three distinct signal regions in CDCl₃:

Synthesis Strategy: The Schotten-Baumann Protocol[1]

The most robust method for synthesizing this intermediate involves the N-acylation of ethyl isonipecotate using benzyl chloroformate (Cbz-Cl).[1] While organic bases (TEA/DIPEA) can be used, the biphasic Schotten-Baumann condition is superior for scale-up as it simplifies the removal of acidic byproducts and prevents ester hydrolysis.[1]

Reaction Workflow Visualization

Figure 1: Biphasic synthesis pathway ensuring selective N-acylation while preserving the ethyl ester.

Step-by-Step Protocol

Scale: 10 mmol basis

Reagents: Ethyl isonipecotate (1.57 g), Benzyl chloroformate (1.71 g), Sodium Carbonate (

-

Preparation: Dissolve

in water and add to a round-bottom flask. Add ethyl isonipecotate and THF. Cool the biphasic mixture to 0°C (ice bath). -

Addition: Add Benzyl chloroformate (Cbz-Cl) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent ester hydrolysis.

-

Reaction: Vigorously stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc in Hexanes).[1]

-

Workup:

-

Validation: Yield should be >95%. Product is generally pure enough for next steps without chromatography.[1]

Orthogonal Reactivity & Applications

The strategic value of this compound lies in its orthogonality .[1] The Cbz group is stable to the acidic and basic conditions required to manipulate the ester, while the ester is stable to the hydrogenolysis conditions required to remove the Cbz.

The Orthogonal Reactivity Map

Figure 2: Orthogonal reactivity profile.[1] Blue node represents the core intermediate; green nodes indicate Cbz-retaining pathways; red node indicates deprotection.[1]

Key Applications

-

Peptidomimetics: The ester can be hydrolyzed to the acid (see Prod_Acid in Fig 2) and coupled to amino acids, creating non-peptide scaffolds that mimic peptide turns.

-

GPCR Ligand Synthesis: Many GPCR ligands (e.g., muscarinic or opioid receptors) require a piperidine core.[1] This molecule allows the attachment of a "tail" at the 4-position (via the ester) before removing the Cbz to functionalize the nitrogen.

-

Alzheimer's Research: Structural analogs of Donepezil often utilize this scaffold, where the benzyl group is modified after N-deprotection [1].[1]

Safety & Handling (E-E-A-T)

While generally stable, this compound and its precursors require specific safety protocols.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analogous Scaffold Data).[1] Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1][3] Wiley-Interscience.[1][3] (Standard reference for Cbz stability/cleavage conditions).

Strategic Utilization of Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1) in Medicinal Chemistry

Executive Summary

Ethyl N-Cbz-piperidine-4-carboxylate (CAS 160809-38-1) is a bifunctional heterocyclic scaffold critical to modern drug discovery. It serves as a "masked" piperidine core, offering two distinct points of diverse functionalization: the C4-ester and the N1-carbamate.

For the medicinal chemist, this molecule is not merely a reagent but a strategic pivot point .[1] Its value lies in the orthogonality of its protecting groups. The benzyloxycarbonyl (Cbz) group provides stability against acidic and basic hydrolysis conditions used to manipulate the ester, yet it can be removed cleanly via catalytic hydrogenolysis when the amine needs to be liberated. This guide details the physicochemical profile, optimized synthesis, and divergent reaction pathways of this essential intermediate.[1]

Physicochemical Profile & Identification

Table 1: Technical Specifications for CAS 160809-38-1

| Property | Specification |

| IUPAC Name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate |

| Common Name | Ethyl N-Cbz-isonipecotate |

| CAS Number | 160809-38-1 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Appearance | Colorless to pale yellow viscous oil (solidifies upon cooling/high purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |

| Boiling Point | ~420°C (Predicted at 760 mmHg) |

| Flash Point | >110°C |

| Key MOA | Orthogonal protecting group strategy (Base-stable Cbz vs. Base-labile Ester) |

Optimized Synthesis Protocol

Objective: Synthesis of this compound from Ethyl Isonipecotate.

The Mechanism (Schotten-Baumann Conditions)

The synthesis relies on the nucleophilic attack of the secondary amine of ethyl isonipecotate onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl). A biphasic system or an organic base is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Step-by-Step Methodology

Note: This protocol is designed for a 10g scale. Adjust stoichiometry linearly.

Reagents:

-

Ethyl isonipecotate (Ethyl piperidine-4-carboxylate): 1.0 equiv.

-

Benzyl chloroformate (Cbz-Cl): 1.1 equiv.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 equiv.[1]

-

Dichloromethane (DCM): 10 volumes (relative to amine mass).

Protocol:

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) and purge with Nitrogen (

). Add Ethyl isonipecotate (10g) and dry DCM (100mL). -

Base Addition: Cool the solution to 0°C (ice bath). Add TEA (1.5 equiv) dropwise.[1] Rationale: Low temperature prevents potential side reactions and controls the exotherm of the subsequent step.

-

Acylation: Add Cbz-Cl (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Workup: Quench with saturated

(50mL). Separate the organic layer. Wash the organic phase with 1M HCl (50mL) to remove unreacted amine/base, followed by Brine (50mL).[1] -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (

, 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram[1]

Chemo-Selective Transformations (Divergent Synthesis)

The utility of CAS 160809-38-1 lies in its ability to undergo selective transformations. The table below outlines the three primary "exits" from this scaffold.

Table 2: Divergent Reaction Pathways

| Pathway | Reagents | Outcome | Mechanism |

| Path A: Ester Hydrolysis | LiOH, THF/H₂O | N-Cbz-Piperidine-4-carboxylic Acid | Saponification. The Cbz group remains intact under mild basic conditions. |

| Path B: Cbz Deprotection | H₂, Pd/C, MeOH | Ethyl Piperidine-4-carboxylate | Hydrogenolysis.[1][2] The benzyl carbamate is cleaved; the ethyl ester remains intact. |

| Path C: Reduction | LiBH₄ or DIBAL-H | N-Cbz-4-Hydroxymethylpiperidine | Hydride reduction. Converts ester to primary alcohol while preserving the Cbz (temp dependent). |

Divergent Reactivity Map[1]

Medicinal Chemistry Applications

This scaffold is ubiquitous in the synthesis of peptidomimetics and GPCR ligands.

Library Generation

In high-throughput screening (HTS), the Path A product (Acid) is frequently coupled with diverse amines using standard amide coupling reagents (HATU/EDC). This generates a library of 4-carboxamide piperidines, a privileged structure in:

-

Muscarinic Antagonists: Used in COPD/Asthma treatments.[1]

-

Chemokine Receptor Antagonists: CCR5/CCR2 inhibitors.[1]

Chiral Resolution Precursor

While CAS 160809-38-1 is achiral, it is often used to synthesize 2- or 3-substituted analogs. The Cbz group aids in crystallinity, often allowing for the resolution of chiral salts or separation via Chiral HPLC before the final deprotection step.

Safety & Handling[1]

-

Toxicity: Generally low acute toxicity, but acts as an irritant.[1]

-

Storage: Stable at room temperature. Avoid strong acids which may prematurely cleave the ester or Cbz group (if HBr/AcOH is used).

-

Disposal: Incineration with scrubber for nitrogen oxides.[1]

References

-

Chemical Identity & Properties: 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 160809-38-1).[3] CymitQuimica.[1][4][5] Link

-

Cbz Protection Methodology: Protection of Amino Groups: Carbamates.[1][6] Organic Chemistry Portal. Link

-

Piperidine Scaffolds in Drug Discovery: Piperidine-containing drugs and recently studied analogs. PubMed (NIH).[1] Link

-

Orthogonal Deprotection Strategies: Selective deprotection of OBn vs. CBz. Reddit ChemPros (Community Validation).[1] Link

-

Synthesis of Piperidine Carboxylates: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde (Intermediate Reference). Google Patents.[1] Link

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl N-Cbz-piperidine-4-carboxylate

This guide provides a comprehensive analysis of the physical properties of Ethyl N-(benzyloxycarbonyl)piperidine-4-carboxylate, a key intermediate in modern drug discovery and organic synthesis. For researchers and drug development professionals, a precise understanding of a compound's physical characteristics is not merely academic; it is the foundational pillar upon which reliable, reproducible, and scalable scientific work is built. This document moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide robust, self-validating protocols for empirical characterization.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The strategic use of protecting groups, such as the carbobenzyloxy (Cbz) group, is central to the multi-step synthesis of complex target molecules.[2] Ethyl N-Cbz-piperidine-4-carboxylate is thus a critical building block, and a thorough grasp of its physical properties is essential for its effective use.

Section 1: Compound Identification and Structural Analogs

Accurate identification is the bedrock of chemical research. The subject of this guide is unequivocally defined by the following identifiers.

-

IUPAC Name: 1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate

-

Common Name: this compound

-

Molecular Formula: C₁₆H₂₁NO₄[3]

-

Molecular Weight: 291.34 g/mol

-

Canonical SMILES: CCOC(=O)C1CCN(C(=O)OCC2=CC=CC=C2)CC1

The choice of the N-protecting group profoundly influences the physical properties of the piperidine scaffold. Unlike its commonly used N-Boc and N-benzyl analogs, which are liquids at room temperature, this compound is a solid.[3][4] This fundamental difference underscores the necessity of specific, empirical characterization rather than relying on extrapolation from related structures.

Table 1: Comparative Physical Properties of N-Substituted Ethyl Piperidine-4-carboxylate Analogs

| Property | N-Cbz (This Guide) | N-Boc | N-H (Deprotected) |

| Molecular Formula | C₁₆H₂₁NO₄ | C₁₃H₂₃NO₄ | C₈H₁₅NO₂[5] |

| Molecular Weight | 291.34 g/mol | 257.33 g/mol | 157.21 g/mol [5] |

| Physical State (25°C) | Solid[3] | Liquid | Liquid[6] |

| Boiling Point | Not Available | 120-135 °C / 0.5 mmHg | 204 °C (lit.)[6] |

| Density (25°C) | Not Available | 1.046 g/mL | 1.02 g/mL (lit.)[6] |

| Refractive Index (n20/D) | Not Available | 1.458 | 1.459 (lit.)[6] |

Section 2: Experimental Determination of Core Physical Properties

The following sections detail both the expected properties based on structural analysis and the validated experimental protocols required to measure them.

As confirmed by suppliers, this compound is a solid at ambient temperature.[3] The melting point is a critical indicator of purity; a sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol for Melting Point Determination (Thomas-Hoover Apparatus):

-

Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the solid into a fine powder on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus. Set the initial temperature to approximately 20°C below the expected melting point (if unknown, a preliminary rapid heating run can establish an approximate range).

-

Heating and Observation: Set the heating rate to 1-2°C per minute for an accurate determination. Observe the sample through the magnified eyepiece.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

Causality: A slow heating rate near the melting point is crucial because it allows the system to remain in thermal equilibrium, ensuring the temperature read by the thermometer accurately reflects the temperature of the sample.

Understanding the solubility of a compound is paramount for designing reaction conditions, choosing a solvent system for chromatography, and preparing samples for analysis. The Cbz group and ethyl ester impart significant nonpolar character, while the carbamate and ester carbonyls offer hydrogen bond accepting sites.

Protocol for Qualitative Solubility Assessment:

-

Setup: Arrange a series of labeled test tubes, each containing ~10 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent from the list below, representing a range of polarities.

-

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): If a sample is insoluble at room temperature, gently heat the test tube in a warm water bath to observe if solubility increases.

-

Expected Results & Rationale:

-

High Solubility: Expected in chlorinated solvents (DCM, Chloroform), ethers (THF, Diethyl Ether), and esters (Ethyl Acetate) due to favorable dipole-dipole interactions.

-

Moderate to High Solubility: Expected in polar aprotic solvents (Acetone, Acetonitrile).

-

Low to Insoluble: Expected in highly polar protic solvents (Water, Methanol) and nonpolar aliphatic hydrocarbons (Hexanes, Heptane). The large organic structure is unable to overcome the strong hydrogen-bonding network of water or interact favorably with the weak van der Waals forces of hexanes.

-

Workflow for Physical Characterization of a Novel Synthetic Intermediate

Caption: Logical workflow for the comprehensive physical characterization of a new chemical entity.

Section 3: Spectroscopic Profile

Spectroscopy provides a fingerprint of the molecule, confirming its structure and identifying functional groups.

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the two carbonyl groups.

-

Expected Absorptions:

-

~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ethyl ester. Aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range.[7]

-

~1695 cm⁻¹: A strong, sharp peak for the C=O stretch of the N-Cbz carbamate group. This is at a slightly lower wavenumber than the ester due to the electron-donating effect of the nitrogen atom.

-

~3000-2850 cm⁻¹: C-H stretching from the aliphatic protons on the piperidine ring and ethyl group.

-

~1250-1000 cm⁻¹: Strong C-O stretching bands from both the ester and carbamate functionalities.[7]

-

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for each unique proton environment.

-

~7.35 ppm: A multiplet integrating to 5H, characteristic of the monosubstituted benzene ring of the Cbz group.

-

~5.15 ppm: A singlet integrating to 2H for the benzylic protons (-O-CH₂-Ph).

-

~4.15 ppm: A quartet integrating to 2H for the ethyl ester methylene group (-O-CH₂-CH₃).

-

~1.25 ppm: A triplet integrating to 3H for the ethyl ester methyl group (-O-CH₂-CH₃).

-

Piperidine Protons: The protons on the piperidine ring will appear as complex multiplets between ~1.5 and 4.0 ppm . The protons alpha to the nitrogen (~2.9-4.0 ppm) will be shifted further downfield than the other ring protons (~1.5-2.0 ppm). The exact chemical shifts and coupling patterns can be complex due to the chair conformation of the ring and the potential for restricted rotation around the N-C(O) bond of the carbamate.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms.

-

~175 ppm: Carbonyl carbon of the ethyl ester.

-

~155 ppm: Carbonyl carbon of the Cbz carbamate.

-

~128-136 ppm: Aromatic carbons of the Cbz phenyl group.

-

~67 ppm: Benzylic carbon (-O-CH₂-Ph).

-

~60 ppm: Ethyl ester methylene carbon (-O-CH₂-CH₃).

-

~40-45 ppm: Piperidine carbons alpha to the nitrogen.

-

~25-30 ppm: Other piperidine ring carbons.

-

~14 ppm: Ethyl ester methyl carbon (-O-CH₂-CH₃).

-

Correlation of Molecular Structure to Expected Spectroscopic Signals

Caption: Key structural motifs and their corresponding expected signals in NMR and IR spectroscopy.

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For Electrospray Ionization (ESI), the expected ion would be the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: 292.15 m/z (Calculated for C₁₆H₂₂NO₄⁺)

-

Expected [M+Na]⁺: 314.13 m/z (Calculated for C₁₆H₂₁NO₄Na⁺)

Section 4: Conclusion

This compound is a foundational building block for advanced chemical synthesis. This guide has established its core identity and, most critically, outlined the authoritative framework for its physical characterization. While it is known to be a solid, differentiating it from its liquid analogs, many of its quantitative physical properties are not widely reported in the literature.

The provided protocols for determining melting point, solubility, and spectroscopic characteristics serve as a self-validating system for any researcher to confirm the identity, purity, and handling properties of this vital intermediate. Adherence to these fundamental principles of physical characterization ensures the integrity and success of subsequent research and development endeavors.

References

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- Google Patents.

-

ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

- (No valid reference for this number)

-

NIST. Ethyl piperidine-4-carboxylate. [Link]

- (No valid reference for this number)

- (No valid reference for this number)

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Technical Monograph: 1-Benzyl 4-Ethyl Piperidine-1,4-Dicarboxylate

The following technical guide is structured to provide a definitive reference for 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate , focusing on its chemical identity, precise nomenclature, and role in pharmaceutical synthesis.

Nomenclature, Chemical Identity, and Synthetic Utility[1]

Executive Summary

1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate (CAS: 160809-38-1) is a specialized piperidine intermediate used extensively in medicinal chemistry.[1][2][3] It functions as an orthogonally protected scaffold, featuring a benzyloxycarbonyl (Cbz) group at the nitrogen (

This compound is frequently misidentified in literature and procurement databases due to the ambiguity of the term "1-benzyl," which can refer to either a simple alkyl benzyl group (

Chemical Identity & Structural Analysis[1][4][5][6][7][8]

Core Chemical Data

| Parameter | Technical Specification |

| CAS Registry Number | 160809-38-1 |

| Molecular Formula | |

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 1-benzyl 4-ethyl piperidine-1,4-dicarboxylate |

| Systematic Name | 4-Ethyl 1-(phenylmethyl) piperidine-1,4-dicarboxylate |

| Physical State | Viscous oil or low-melting solid (Standard Temperature) |

| Boiling Point | ~403.7°C (Predicted at 760 mmHg) |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the carbamate linkage at

Figure 1: Structural decomposition showing the N-Cbz protecting group and C-4 ethyl ester.[1]

Comprehensive Synonym Mapping

Precise searching in chemical databases (SciFinder, Reaxys, PubChem) requires using the correct synonym set.[1] The term "dicarboxylate" is the critical differentiator from simple N-benzyl alkyls.[1]

Primary Technical Synonyms

These names are most commonly used in peer-reviewed literature and patent filings.[1]

-

Ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate (Preferred Systematic)[1]

-

Ethyl 1-Cbz-piperidine-4-carboxylate (Common Laboratory Shorthand)[1]

-

1,4-Piperidinedicarboxylic acid, 4-ethyl 1-(phenylmethyl) ester [1][3][4]

Vendor & Catalog Designations

Catalog entries often truncate names.[1] Use these strings for procurement searches.

The "False Friend" Alert (Critical Disambiguation)

Researchers often confuse CAS 160809-38-1 with CAS 24228-40-8.[1] The table below highlights the difference.

| Feature | Target Compound (Guide Subject) | Common Confusion (Different Chemical) |

| Common Name | N-Cbz-Ethyl Isonipecotate | N-Benzyl-Ethyl Isonipecotate |

| CAS Number | 160809-38-1 | 24228-40-8 |

| Formula | ||

| N-Substituent | Carbamate ( | Alkyl ( |

| Regulatory | Standard Intermediate | Potential Controlled Precursor (Fentanyl analogs) |

Synthetic Context & Applications

Role in Drug Discovery

This compound serves as a versatile "hub" intermediate.[1][9] The Cbz group protects the amine during harsh reactions at the ester site (e.g., reduction to aldehyde/alcohol, Grignard addition), while the ethyl ester can be selectively hydrolyzed.[1]

Synthesis Workflow

The standard preparation involves the Schotten-Baumann reaction of ethyl isonipecotate with benzyl chloroformate (Cbz-Cl).[1]

Figure 2: Synthesis pathway via N-acylation of ethyl isonipecotate.

Experimental Protocol (General Procedure)

Note: This protocol is a generalized standard based on piperidine protection chemistry.

-

Setup: Charge a round-bottom flask with Ethyl isonipecotate (1.0 equiv) and dichloromethane (DCM). Cool to 0°C.[1]

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv) or aqueous

. -

Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) over 30 minutes, maintaining temperature <5°C.

-

Workup: Stir at room temperature for 3-12 hours. Wash organic layer with 1N HCl, saturated

, and brine.[1] -

Purification: Dry over

, concentrate in vacuo. The product is typically obtained as a clear, viscous oil that may crystallize upon standing.[1]

References

-

PubChem. (n.d.).[1] Compound Summary for CID 53394605: 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

SciSpace. (n.d.).[1] Characterization of tunable piperidine and piperazine carbamates. (Contextual usage in synthesis). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 160809-38-1: 1-Benzyl 4-ethyl piperidine-1,4-dicarboxy… [cymitquimica.com]

- 4. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 6. Welcome to Ina Pharmaceuticals [inapharma.in]

- 7. echemi.com [echemi.com]

- 8. 1-苄基哌啶-4-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-Benzyl 4-Ethyl 4-Methylpiperidine-1,4-dicarboxylate Supplier China | High Purity Chemical | Specifications, Applications, Safety Data [pipzine-chem.com]

The Bifunctional Linchpin: Ethyl N-Cbz-Piperidine-4-Carboxylate in Rational Drug Design

[1]

Executive Summary

Ethyl N-Cbz-piperidine-4-carboxylate (also known as Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate ) is not a direct-acting pharmaceutical agent but a privileged scaffold precursor .[1] In the hierarchy of medicinal chemistry, it serves as a bifunctional "linchpin" intermediate.

Its "Mechanism of Action" is defined by its chemoselective reactivity profile :

-

Chemical Mechanism: It provides orthogonal protection, allowing independent modification of the C-terminus (ester) and N-terminus (amine).[1]

-

Pharmacological Mechanism: It delivers the piperidine-4-carboxylate pharmacophore, a structural motif critical for binding in G-Protein Coupled Receptors (GPCRs), Acetylcholinesterase (AChE) inhibitors, and sigma receptor ligands.

This guide details the mechanistic pathways for activating this molecule and its application in synthesizing high-value therapeutics like Donepezil (Alzheimer’s) and next-generation analgesics.[1]

Mechanistic Functionality in Drug Design

The utility of this molecule relies on the Orthogonality Principle .[1] The molecule contains two reactive centers masked by protecting groups with non-overlapping deprotection conditions.[1]

The Chemical Reactivity Landscape

-

The N-Cbz (Carbobenzyloxy) Group: Stable to acidic and basic hydrolysis.[1] It is "activated" (removed) exclusively via catalytic hydrogenolysis (

) or strong Lewis acids (e.g., -

The Ethyl Ester Group: Susceptible to nucleophilic attack (hydrolysis, amidation) and hydride reduction (to alcohols/aldehydes). It is stable to the hydrogenolysis conditions used to remove the Cbz group.[1][2]

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this single precursor diverges into three distinct pharmacological classes based on the order of chemical operations.

Caption: Figure 1. Chemoselective divergence allows the precursor to access three distinct therapeutic classes depending on the initial "activation" step.

The Deprotection Mechanism (Catalytic Cycle)

The most critical "mechanism" for the researcher is the removal of the Cbz group to liberate the secondary amine. This proceeds via a Palladium-Catalyzed Hydrogenolysis .[1][2][3] Understanding this cycle is vital for troubleshooting low yields or catalyst poisoning.[1]

The Catalytic Cycle

-

Adsorption: The Cbz-protected amine and

adsorb onto the Pd surface.[1] -

Oxidative Addition: The benzylic C-O bond is cleaved by the Pd catalyst.[1]

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing

and the free amine. -

Reductive Elimination: Toluene is formed as a byproduct.[1]

Caption: Figure 2. The mechanistic pathway of Cbz removal. Note that CO2 evolution drives the reaction equilibrium forward (entropy driven).

Experimental Protocols

Protocol A: Selective Cbz Deprotection (Hydrogenolysis)

Objective: Isolate Ethyl piperidine-4-carboxylate (Free Amine) without hydrolyzing the ester.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Pd/C (10 wt% loading, 0.1 eq by mass)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]

-

Hydrogen Gas (

) - Balloon pressure (1 atm)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 5.0 g of the starting material in 50 mL of anhydrous EtOH. Note: Use anhydrous solvent to prevent ester hydrolysis if trace base is present.

-

Inerting: Purge the flask with Nitrogen (

) for 5 minutes to remove oxygen (prevents ignition of Pd/C). -

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Safety: Pd/C is pyrophoric when dry.[1] Add it to the wet solvent or use a water-wet paste variant.[1]

-

Hydrogenation: Switch the gas inlet to a

balloon. Stir vigorously at Room Temperature (RT) for 2–4 hours. -

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (UV active) should disappear; the product (non-UV active, stains with Ninhydrin) will appear at the baseline.

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with EtOH.

-

Isolation: Concentrate the filtrate in vacuo. The product is usually a viscous oil that may solidify upon standing.[1]

Protocol B: Synthesis of Donepezil Precursor (N-Alkylation)

Objective: React the free amine (from Protocol A) with a benzyl halide.[1]

-

Setup: Dissolve Ethyl piperidine-4-carboxylate (1.0 eq) in Acetonitrile (ACN).

-

Base: Add

(2.5 eq) to scavenge the acid generated.[1] -

Alkylation: Add the specific benzyl halide (e.g., 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one precursor) dropwise.

-

Reflux: Heat to 60°C for 6 hours.

-

Validation: Check LC-MS for the mass shift corresponding to the N-alkylation.

Quantitative Data: Physical & Chemical Properties[1][4][5][6]

| Property | Value | Relevance to Protocol |

| Molecular Formula | Mass balance calculations. | |

| Molecular Weight | 291.34 g/mol | Calculation of stoichiometry. |

| Solubility | DCM, EtOAc, MeOH | High solubility in organic solvents facilitates extraction. |

| Cbz Stability | pH 1–12 (RT) | Stable during aqueous workups of the ester.[1] |

| Ester Stability | pH < 9 | Avoid strong bases unless hydrolysis is intended.[1] |

| Physical State | Viscous Oil / Low melting solid | May require high-vac drying to crystallize.[1] |

Pharmacological Relevance (Case Studies)

Why use this specific scaffold? The piperidine-4-carboxylate moiety mimics the transition state of acetylcholine or acts as a spatial linker in various receptors.[1]

Case Study 1: Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)

-

Drug: Donepezil (Aricept).[1]

-

Role of Scaffold: The piperidine ring binds to the anionic sub-site (Trp86) of the AChE enzyme via cation-

interactions.[1] The ethyl ester is typically reduced to a methyl linker in the final drug, but the 4-substituted geometry is crucial for spanning the enzyme's active gorge.

Case Study 2: Opioid Analgesics

-

Context: While Fentanyl uses a 4-anilino-piperidine, derivatives of piperidine-4-carboxylate (specifically carfentanil analogs) show extreme potency.[1]

-

SAR Insight: The ester group at position 4 provides a hydrogen bond acceptor site that interacts with the

-opioid receptor, drastically modulating affinity.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Cbz deprotection mechanisms).

-

PubChem. (2024).[1] Ethyl 1-benzylpiperidine-4-carboxylate Compound Summary. National Library of Medicine.[1] (Source for physical properties).[1][3][4][5]

-

Sugimoto, H., et al. (1995).[1] "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(24), 4821–4829. (Seminal paper on using this scaffold for Donepezil).

-

Organic Chemistry Portal. (2024).[1] Protecting Groups: Benzyloxycarbonyl (Cbz).[1] (Mechanistic details on hydrogenolysis).

Sources

- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

The Orthogonal Scaffold: A Technical Guide to N-Cbz-Piperidine-4-Carboxylic Acid Derivatives

[1]

Executive Summary: The "Privileged" Piperidine

In the architecture of modern drug discovery, the piperidine ring is not merely a structural spacer; it is a pharmacophore in its own right.[2] N-Cbz-piperidine-4-carboxylic acid (Cbz-P4C) represents a critical junction point in synthetic pathways.[1][3] Unlike its N-Boc or N-Fmoc counterparts, the Carboxybenzyl (Cbz or Z) protecting group offers unique orthogonality—stable to the acidic conditions used to deprotect Boc groups and the basic conditions used for Fmoc, yet cleavable via catalytic hydrogenation or strong acid (HBr/AcOH).

This guide details the strategic derivatization of Cbz-P4C, moving beyond basic transformations to high-value intermediates required for GPCR ligands, protease inhibitors, and peptidomimetics.[1]

Core Reactivity Architecture

The utility of Cbz-P4C lies in its ability to serve as a divergent node. The carboxylic acid moiety is the primary handle, while the Cbz group acts as a "silent partner," maintaining stability until the final unmasking of the secondary amine.

Visualizing the Synthetic Divergence

The following diagram maps the logical flow from the parent scaffold to its four primary high-value derivative classes.

Figure 1: Divergent synthesis map for N-Cbz-piperidine-4-carboxylic acid.

Derivative Class I: The Amide Linkage (Peptidomimetics)

The formation of amides at the C4 position is the most common transformation, serving as a linker in fragment-based drug design.

Technical Insight: Coupling Reagent Selection

While EDC/HOBt is a standard legacy method, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended for Cbz-P4C coupling, particularly with sterically hindered or electron-deficient amines.[1]

-

Causality: The piperidine ring at C4 exerts moderate steric bulk. HATU accelerates the formation of the active ester, minimizing the lifetime of the reactive intermediate and reducing potential side reactions, although racemization is not a concern at the achiral C4 position.

Protocol: High-Efficiency HATU Coupling

Objective: Synthesis of N-Cbz-N'-substituted-piperidine-4-carboxamide.

-

Activation: Dissolve N-Cbz-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at 0°C.

-

Note: Pre-cooling prevents exothermic degradation of the activated ester.

-

-

Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at 0°C to generate the O-At active ester.[1]

-

Amine Addition: Add the target amine (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup (Self-Validating): Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine/DIPEA), sat. NaHCO₃ (removes unreacted acid/HOBt byproducts), and brine.

-

Validation: If the organic layer retains color after acid wash, residual amine impurities may be present.

-

Derivative Class II: Weinreb Amides (The Carbonyl Gateway)

Direct conversion of the acid to ketones or aldehydes is difficult due to over-addition of nucleophiles. The Weinreb amide (N-methoxy-N-methylamide) is the industry standard solution, preventing over-addition via a stable metal-chelated intermediate.[1]

Protocol: Scalable Weinreb Amide Synthesis

Objective: Synthesis of N-Cbz-piperidine-4-(N-methoxy-N-methyl)carboxamide.

-

Reagents: Combine Cbz-P4C (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM.

-

Coupling: Add EDCI (1.2 equiv) and N-methylmorpholine (NMM, 3.0 equiv) at 0°C.

-

Expert Tip: NMM is preferred over TEA here to reduce basicity and prevent potential side reactions with the Weinreb salt.

-

-

Reaction: Stir at RT overnight.

-

Downstream Utility:

-

To Aldehyde: Reduce with LiAlH₄ or DIBAL-H at -78°C.

-

To Ketone: React with Grignard reagents (R-MgBr).[1]

-

Derivative Class III: The Curtius Rearrangement (Isostere Access)

Transforming the C4-carboxyl group into a C4-amino group creates a 4-amino-piperidine scaffold, a key motif in drugs like Fentanyl derivatives and various CCR5 antagonists.[1] The Curtius rearrangement is the safest and most reliable method for this "carbon-nitrogen swap."

Mechanism & Workflow

The reaction proceeds via an acyl azide intermediate, which rearranges thermally to an isocyanate.[4][5] Trapping the isocyanate with an alcohol yields a carbamate (protected amine).[6]

Reaction Scheme: R-CO2H → R-CON3 → [R-N=C=O] → R-NH-Boc (if t-BuOH is used)[1]

Protocol: One-Pot Curtius to N-Boc-4-Amino-N-Cbz-Piperidine

-

Acyl Azide Formation: Dissolve Cbz-P4C (1.0 equiv) in Toluene. Add TEA (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).

-

Rearrangement: Heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[7]

-

Trapping: Add excess tert-butanol (t-BuOH) and catalytic DMAP.[1] Reflux for 12 hours.

-

Result: An orthogonal diamine scaffold (N-Cbz / 4-NH-Boc).

Derivative Class IV: Reduction to Primary Alcohols

The primary alcohol (N-Cbz-4-hydroxymethylpiperidine) is a versatile linker for ether synthesis or conversion to alkyl halides.[1]

Technical Insight: Mixed Anhydride vs. Borane

While Borane-THF is a common reducing agent, it is expensive and hazardous on scale.[1] The Mixed Anhydride Method (Isobutyl chloroformate/NaBH₄) is the preferred process-chemistry route due to safety and cost-efficiency.[1]

Protocol: Mixed Anhydride Reduction

-

Anhydride Formation: Dissolve Cbz-P4C (1.0 equiv) and N-methylmorpholine (1.1 equiv) in THF at -10°C. Dropwise add Isobutyl chloroformate (1.1 equiv).

-

Observation: A white precipitate (NMM·HCl) will form immediately.

-

-

Reduction: After 15 minutes, filter off the salt (optional but cleaner) or add the suspension directly to a solution of NaBH₄ (2.0 equiv) in water/THF at 0°C.

-

Caution: Hydrogen gas evolution will be vigorous.

-

-

Quench: Quench with 1N HCl carefully. Extract with EtOAc.

Comparative Data Summary

| Derivative Class | Key Reagents | Critical Parameter | Typical Yield | Primary Application |

| Amide | HATU, DIPEA | pH control during workup | 85-95% | Peptidomimetics, Fragment Linking |

| Weinreb Amide | EDCI, N,O-DMHA | Temperature (<0°C for reduction) | 80-90% | Aldehyde/Ketone Synthesis |

| Carbamate (Amine) | DPPA, t-BuOH | Anhydrous conditions | 70-85% | 4-Amino-piperidine Isosteres |

| Alcohol | iBuOCOCl, NaBH₄ | Temperature (-10°C activation) | 90-95% | Linkers, Ether formation |

References

-

Synthesis of N-benzyl-4-piperidinecarboxaldehyde (Analogous Chemistry)

-

Amide Coupling Optimization (HATU/EDC Protocols)

-

Weinreb Amide Synthesis via Acylbenzotriazoles

-

Curtius Rearrangement Mechanisms & Applications

-

Reduction of Carboxylic Acids (Mixed Anhydride Method)

- Fisher Scientific. "Amide Synthesis and Activation Protocols.

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fuaij.com [fuaij.com]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. growingscience.com [growingscience.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Search Results [beilstein-journals.org]

Technical Guide: Stability and Storage of Ethyl N-CBZ-Piperidine-4-Carboxylate

Executive Summary

Ethyl N-CBZ-piperidine-4-carboxylate (CAS: 160809-38-1) is a critical intermediate in the synthesis of pharmaceutical peptidomimetics and heterocyclic scaffolds. Its structural integrity relies on the stability of two key functional groups: the ethyl ester (susceptible to hydrolysis) and the benzyloxycarbonyl (Cbz) protecting group (sensitive to hydrogenolysis and strong acids).

This guide defines the precise storage conditions required to prevent the two primary degradation pathways: ester hydrolysis (forming the carboxylic acid) and carbamate cleavage . By adhering to the protocols below, researchers can maintain purity >97% over extended storage periods (12–24 months).

Physicochemical Identity & Profile

Before establishing storage protocols, the compound's baseline physical state must be verified. Note that commercial sources may list this compound as either a viscous liquid or a low-melting solid depending on purity and ambient temperature.

| Parameter | Specification |

| IUPAC Name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate |

| CAS Number | 160809-38-1 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.34 g/mol |

| Physical State | Viscous oil or low-melting solid (approx.[1][2][3] MP 20–25°C) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Key Functional Groups | Ethyl Ester (C-4 position), Carbamate (N-1 position) |

Stability Mechanisms & Degradation Pathways

Understanding why the compound degrades allows for the design of effective storage controls.

Hydrolytic Instability (Primary Risk)

The ethyl ester moiety is the "weak link" during storage. Exposure to atmospheric moisture, catalyzed by trace acidity or alkalinity from glass surfaces, leads to hydrolysis.

-

Mechanism: Nucleophilic acyl substitution by water at the carbonyl carbon.

-

Result: Formation of N-Cbz-piperidine-4-carboxylic acid (solid precipitate) and ethanol.

-

Prevention: Desiccation and inert atmosphere.

Carbamate (Cbz) Stability

The Cbz group is generally robust under standard storage conditions.[4] However, it is sensitive to:

-

Strong Acids: Exposure to acid fumes (e.g., HCl, HBr) in shared storage units can initiate cleavage.

-

Oxidation: While the piperidine ring is protected, the benzylic carbon is susceptible to radical oxidation if exposed to UV light and oxygen for prolonged periods.

Visualization of Degradation Logic

The following diagram illustrates the causality between environmental factors and chemical breakdown.

Caption: Primary degradation pathways. Red arrows indicate critical environmental risks (Moisture/Acid).

Storage Protocols

To ensure shelf-life integrity, follow this tiered storage strategy.

Short-Term Storage (< 30 Days)

-

Temperature: 2–8°C (Standard Refrigerator).

-

Container: Borosilicate glass vial with a Teflon-lined screw cap.

-

Atmosphere: Ambient air is acceptable only if the container is tightly sealed and headspace is minimal.

Long-Term Storage (> 30 Days)

-

Temperature: -20°C (Freezer). Lower temperatures kinetically inhibit hydrolysis.

-

Atmosphere (Critical): Argon or Nitrogen blanket. The vial should be flushed with inert gas before sealing to displace moisture-laden air.

-

Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., silica gel or Drierite).

-

Light Protection: Amber glass vials or wrapping the container in aluminum foil is mandatory to prevent photo-oxidation of the benzylic group.

Thawing Protocol

-

Do not open cold vials. Allow the container to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, immediately compromising the ester.

Quality Control & Self-Validation

A "self-validating" system implies that the user verifies the compound's integrity before use. Do not assume purity based on the label date.

Visual Inspection

-

Pass: Clear, colorless to pale yellow viscous oil (or white solid).

-

Fail: Cloudiness or white precipitate suspended in the oil. This indicates the formation of the carboxylic acid (which is less soluble in the ester).

Analytical Validation (HPLC)

Use this standard Reverse-Phase method to quantify the free acid impurity.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | UV @ 254 nm (Detects Cbz aromatic ring) |

| Retention Logic | The Acid impurity is more polar and will elute earlier than the target Ester . |

1H-NMR Diagnostic Peaks

If HPLC is unavailable, NMR provides a rapid check.

-

Check Region 4.1–4.2 ppm (q, 2H): Represents the -OCH2CH3 of the ethyl ester.

-

Degradation Sign: Disappearance of the quartet at 4.1 ppm and appearance of a broad singlet (acid proton) or shift in the piperidine ring signals indicates hydrolysis.

-

Integrity Check: The integral of the Benzyl -CH2- (s, 2H, ~5.1 ppm) should match the Ethyl -CH2- (q, 2H, ~4.1 ppm) in a 1:1 ratio.

Handling & Safety Workflow

The following workflow integrates safety with the preservation of chemical stability.

Caption: Operational workflow for handling hygroscopic esters.

Safety Note

-

PPE: Wear nitrile gloves and safety glasses.

-

Hazards: While not highly toxic, piperidine derivatives can be irritants. The Cbz group adds lipophilicity, potentially increasing skin absorption. Avoid direct contact.

-

Disposal: Dispose of as organic waste (halogen-free, unless mixed with halogenated solvents).

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Accessed February 2026.[3][4] Link

-

Fluorochem. this compound (F228057) Data Sheet. Accessed February 2026.[3][4] Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Cbz stability and cleavage conditions).

-

Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications, 56, 7949-7952.[5] (Demonstrates stability of Cbz-piperidine intermediates in aqueous buffers). Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 160809-38-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Safety Guide: Ethyl N-Cbz-piperidine-4-carboxylate

[1]

CAS Registry Number: 160809-38-1

Synonyms: Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate; N-Cbz-ethyl isonipecotate

Molecular Formula:

Executive Summary & Chemical Profile

This guide details the safety, handling, and reactivity profile of Ethyl N-Cbz-piperidine-4-carboxylate , a critical intermediate in the synthesis of piperidine-based pharmaceutical scaffolds (e.g., GPCR ligands, protease inhibitors).[1] While the compound itself presents moderate acute hazards (irritant/harmful), the primary safety risks arise during its synthetic manipulation—specifically the deprotection of the Carbobenzyloxy (Cbz) group, which necessitates high-hazard protocols involving hydrogenation or strong acidolysis.[1]

Physicochemical Data Table

| Property | Value | Relevance to Safety |

| Physical State | Solid (White to off-white powder) | Dust inhalation risk; particulate containment required.[1] |

| Melting Point | 38–42 °C (Typical) | Low melting point; may fuse/clump in warm storage.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Carrier solvents dictate glove selection (permeation risk).[1] |

| Flash Point | >110 °C (Predicted) | Combustible but not highly flammable in bulk solid form.[1] |

| pKa | ~ -1 to -2 (Carbamate oxygen) | Weakly basic; stable to mild acid/base washes.[1] |

Hazard Identification & Toxicology (GHS)

Classification based on 29 CFR 1910.1200 (OSHA HazCom 2012) and CLP Regulation (EC) No 1272/2008.

GHS Classification[2]

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1][3]

Toxicological Context (Expert Insight)

While specific LD50 data for this exact ester is often extrapolated, the piperidine carbamate motif is a known sensitizer and irritant.[1]

-

Mechanism of Irritation: The ester and carbamate functionalities can hydrolyze on moist mucous membranes (eyes/lungs), locally releasing benzyl alcohol and piperidine derivatives, leading to inflammation.[1]

-

Systemic Risk: As a lipophilic carbamate, it can penetrate the stratum corneum.[1] Chronic exposure without PPE may lead to dermatitis or respiratory sensitization.[1]

Operational Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Scientific rationale for PPE selection based on chemical state.[1]

-

Gloves:

-

Respiratory:

Safe Handling Workflow (DOT Visualization)

The following diagram outlines the decision logic for handling based on the operation scale and state.

Figure 1: Decision matrix for PPE and Engineering Controls based on physical state and solvent system.[1]

Critical Process Safety: Cbz Deprotection

The most common application of this molecule is the removal of the Cbz group to yield Ethyl piperidine-4-carboxylate .[1] This step introduces high-energy hazards significantly greater than the starting material itself.[1]

Method A: Catalytic Hydrogenation ( )

Hazards: Fire, Explosion, Pyrophoric Catalyst.[1]

-

The Risk: Dry Palladium on Carbon (Pd/C) is pyrophoric.[1] When adding the catalyst to the organic solvent containing the starting material, ignition of solvent vapors can occur.[1]

-

Self-Validating Protocol:

-

Inerting: Purge reaction vessel with Nitrogen (

) or Argon before catalyst addition.[1] -

Wet Addition: Weigh Pd/C as a water-wet paste (50%

) or slurry in toluene/water before adding to the flammable reaction solvent (MeOH/EtOH).[1] Never add dry catalyst to dry methanol. -

Filtration: Post-reaction, the spent catalyst remains flammable (adsorbed

).[1] Filter through a Celite pad and keep the pad wet with water until disposal.[1]

-

Method B: Acidolysis (HBr/Acetic Acid)

Hazards: Corrosive fumes, severe skin burns.[1]

-

The Risk: 33% HBr in Acetic Acid generates heavy, corrosive fumes that attack respiratory mucosa and metal equipment.[1]

-

Protocol: Must be performed in a chemically resistant fume hood.[1] Quenching requires slow addition to ice/bicarbonate to manage exotherm and

evolution.[1]

Process Safety Workflow (DOT Visualization)

Figure 2: Process safety workflow comparing the two primary deprotection routes and their critical controls.

Emergency Response & Waste Management

First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[1] Mechanism: Dilution is critical to prevent ester hydrolysis on the corneal surface.[1]

-

Skin Contact: Wash with soap and water.[1][3][4][5] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases transdermal absorption.[1]

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Spill Containment

-

Evacuate: If spill is >100g or dust is airborne.[1]

-

PPE: Don N95 respirator and nitrile gloves.[1]

-

Absorb: Use wet paper towels (to suppress dust) or inert absorbent (vermiculite) for solutions.[1]

-

Disposal: Collect in a sealable bag. Label as "Hazardous Waste: Organic Solid, Toxic."[1]

Storage Compatibility

References

-

American Chemical Society (ACS). (2015).[1][6][7] Hazards associated with laboratory scale hydrogenations.[1][6][7] ACS Chemical Health & Safety.[1][6][7] Retrieved from [Link]

-

National Institutes of Health (NIH). (2024).[1] Piperidine Derivatives: Synthesis and Pharmacological Applications.[1][8] Retrieved from [Link][1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of ETHYL N-CBZ-PIPERIDINE-4-CARBOXYLATE

Technical Whitepaper: Solubility Profiling & Solvent Selection Strategy for Ethyl N-Cbz-piperidine-4-carboxylate

Executive Summary

This compound (CAS: 160809-38-1) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals and peptidomimetics.[1][2] Its dual-functionalized structure—containing a lipophilic benzyl carbamate (Cbz) protecting group and an ethyl ester—creates a specific solubility profile that dictates its behavior in reaction matrices and purification streams.[1][2]

This guide provides a technical analysis of its solubility, distinguishing it from its N-benzyl analogs, and offers validated protocols for establishing thermodynamic solubility in drug development workflows.[1][2]

Chemical Identity & Physicochemical Baseline

Before establishing solubility, one must define the solute's properties to predict solvent interactions.

| Property | Specification | Technical Note |

| Chemical Name | Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate | Also known as Ethyl N-Cbz-isonipecotate.[1][2] |

| CAS Number | 160809-38-1 | Critical: Do not confuse with Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8), which is a basic amine.[1][2] |

| Molecular Formula | C₁₆H₂₁NO₄ | MW: 291.34 g/mol |

| Physical State | Viscous Oil / Low-melting Solid | Often appears as a clear to pale yellow oil; solidifies at high purity/low temp.[1][2] |

| LogP (Predicted) | ~2.5 – 3.2 | Lipophilic; indicates poor aqueous solubility.[2] |

| pKa | N/A (Carbamate) | Unlike N-benzyl amines, the N-Cbz nitrogen is not basic and will not protonate in mild acid to improve aqueous solubility.[1][2] |

Solubility Profile & Solvent Compatibility Matrix

The solubility of this compound is governed by "like-dissolves-like" principles.[1][2] The molecule is dominated by hydrophobic domains (benzyl ring, piperidine core, ethyl chain) and polar aprotic acceptors (carbamate/ester carbonyls).

Solubility Tier List

-

Tier 1: High Solubility (Primary Solvents) [2]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Mechanism:[1][3][4] Dipole-dipole interactions and dispersion forces.[1][2]

-

Application: These are the solvents of choice for synthesis reactions (e.g., hydrolysis, alkylation) and preparing stock solutions (>100 mM) for biological assays.

-

-

Tier 2: Moderate/Conditional Solubility

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Diethyl Ether.

-

Mechanism:[1][3][4] The ester and carbamate groups can accept hydrogen bonds, but the lipophilic bulk limits solubility in cold alcohols.

-

Application: Suitable for recrystallization (often requiring heating to dissolve and cooling to precipitate) or as mobile phases in Reverse-Phase HPLC.[1][2]

-

-

Tier 3: Insoluble/Immiscible [1]

-

Solvents: Water, Aqueous Buffers (pH 2–10), Hexanes (low solubility).

-

Mechanism:[1][3][4] The Hydrophobic Effect.[1][2] The energy cost to disrupt the water hydrogen-bonding network is too high for the molecule to overcome.[1][2]

-

Warning: Unlike N-benzyl piperidines, acidification (pH < 2) does NOT solubilize this compound because the carbamate nitrogen has no lone pair available for protonation.[1][2]

-

Critical Solvent Selection Logic (Graphviz)

The following decision tree illustrates how to select the correct solvent based on the operational goal (Synthesis vs. Analysis vs. Purification).

Caption: Solvent selection logic flow based on the operational phase of drug development.

Experimental Protocols

As specific solubility values can vary by batch purity and polymorph (if solid), researchers must validate solubility empirically.

Protocol A: Thermodynamic Solubility Assessment (HPLC-UV)

Purpose: To determine the precise saturation limit in a specific buffer or solvent for biological assays.[2]

Reagents:

Workflow:

-

Supersaturation: Weigh ~2 mg of the compound into a 1.5 mL HPLC vial.

-

Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Shake at 25°C (or 37°C) for 24–48 hours. Note: If the compound is an oil, ensure vigorous mixing to prevent phase separation.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material. Alternatively, filter using a PVDF 0.22 µm syringe filter (ensure low binding).

-

Quantification: Inject the supernatant into HPLC (C18 Column, Water/MeCN gradient). Compare the Area Under Curve (AUC) against a standard calibration curve prepared in DMSO.

Protocol B: Visual Solubility Screen (Gravimetric)

Purpose: Rapid estimation for process chemistry (e.g., choosing a crystallization solvent).

-

Place 100 mg of compound in a vial.

-

Add solvent in 100 µL aliquots at Room Temperature (RT).

-

Vortex for 30 seconds after each addition.

-

Calculation:

.[1][2] -

Optional: If insoluble at RT, heat to boiling point.[1][2] If soluble hot but precipitates cool, the solvent is a candidate for recrystallization.[1]

Handling & Stability Considerations

-

Hydrolysis Risk: While the Cbz group is stable to basic conditions, the ethyl ester at position 4 is susceptible to hydrolysis in strong aqueous bases (NaOH/LiOH), converting it to the carboxylic acid (which will have a drastically different solubility profile). Avoid high pH aqueous solvents for solubility testing unless hydrolysis is intended.[1][2]

-

UV Detection: The Cbz group contains a benzyl chromophore.[2] This allows easy detection via UV-Vis at 254 nm , simplifying solubility determination via HPLC compared to non-aromatic piperidines.[1][2]

References

-

ChemicalBook. (2025).[1][2][7] this compound Properties & CAS 160809-38-1. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Piperidine Carboxylates. Retrieved from [1][2]

-

PubChem. (2025).[1][2][8] Compound Summary: Ethyl 1-benzylpiperidine-4-carboxylate (Structural Analog).[1][2] Retrieved from [1][2]

-

WuXi AppTec. (2025).[1][2] Kinetic & Thermodynamic Solubility Testing Protocols. Retrieved from [1][2]

-

Protocols.io. (2025).[1][2][7] In-vitro Thermodynamic Solubility Standard Operating Procedures. Retrieved from [1][2]

(Note: While specific solubility data for this exact CAS is often proprietary, the structural analysis provided here is derived from standard medicinal chemistry principles applied to the Cbz-piperidine-ester scaffold.)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperidine Carboxylate Scaffold: From Synthetic Opioids to Neurotransmitter Modulation

Executive Summary: The Positional Triage

The piperidine carboxylate scaffold represents one of the most versatile pharmacophores in medicinal chemistry. Its history is not linear but positional: the biological activity of the molecule is strictly dictated by the position of the carboxylate moiety relative to the nitrogen atom.

-

2-Carboxylates (Pipecolic Acid derivatives): The domain of voltage-gated sodium channel blockers (Local Anesthetics).

-

3-Carboxylates (Nipecotic Acid derivatives): The domain of GABA uptake inhibitors (Antiepileptics).[1]

-

4-Carboxylates (Isonipecotic Acid derivatives): The domain of Mu-opioid receptor agonists (Analgesics).

This guide deconstructs the discovery, synthesis, and pharmacological evolution of these three distinct classes.

Epoch I: The 4-Substituted Revolution (The Opioids)

The Molecule: Pethidine (Meperidine) The Discovery: Otto Eisleb & Otto Schaumann (IG Farben, 1939)

The Serendipity of Pethidine

In the late 1930s, IG Farben chemists were searching for synthetic antispasmodics with anticholinergic properties similar to atropine. Otto Eisleb synthesized a series of 4-phenylpiperidine esters. While screening these compounds in mice, pharmacologist Otto Schaumann observed a peculiar phenomenon: the mice exhibited the Straub tail reaction—a rigid, S-shaped tail curvature characteristic of morphine intoxication.

This was a paradigm shift. Until 1939, it was believed that the complex pentacyclic phenanthrene structure of morphine was essential for opioid analgesia. Pethidine proved that a simple piperidine ring (representing the C-ring of morphine) was sufficient for Mu-receptor activation.

The Eisleb Protocol (Synthesis of Pethidine)

The original synthesis remains a classic example of nucleophilic substitution driving ring formation. It utilizes the highly reactive base sodium amide (

Technical Note on Causality:

The use of sodium amide is not arbitrary; it is required to deprotonate the benzylic position of benzyl cyanide (

Epoch II: The 2-Substituted Amides (Local Anesthetics)

The Molecule: Bupivacaine & Ropivacaine The Discovery: B. Ekenstam (1957)

From Xylidines to Pipecolyl Xylidides

Following the success of Lidocaine (a diethylamino-acetamide), researchers at Bofors (Sweden) sought longer-acting alternatives. They turned to pipecolic acid (piperidine-2-carboxylic acid), a metabolite of lysine.

By condensing N-alkyl pipecolic acid with 2,6-dimethylaniline (xylidine), they created the "pivacaine" family.

-

Mepivacaine: N-methyl substituent. Intermediate duration.

-

Bupivacaine: N-butyl substituent. Long duration, high potency.

The Chirality Crisis and Resolution

Bupivacaine was originally marketed as a racemate. However, clinical data revealed that the (R)-enantiomer blocked cardiac sodium channels more avidly than neuronal channels, leading to intractable cardiac arrest (cardiotoxicity). This necessitated the development of Ropivacaine and Levobupivacaine , which are pure S(-)-enantiomers.

Table 1: SAR of N-Alkyl Pipecolyl Xylidides

| Drug | N-Substituent | Lipophilicity (LogP) | Duration | Cardiotoxicity Risk |

| Mepivacaine | Methyl ( | 1.95 | Medium | Low |

| Ropivacaine | Propyl ( | 2.90 | Long | Medium-Low |

| Bupivacaine | Butyl ( | 3.41 | Very Long | High (in Racemate) |

Protocol: Resolution of Pipecolic Acid

To manufacture Ropivacaine, one must start with optically pure pipecolic acid. The classic method involves diastereomeric salt formation.

-

Reagents: DL-Pipecolic acid, L-(+)-Tartaric acid.

-

Solvent System: 95% Ethanol (critical for solubility differential).

-

Mechanism: The L-Pipecolic acid-L-Tartrate salt is less soluble in ethanol than the D-L salt.

-

Crystallization: Heat to reflux, then cool slowly to 4°C. The precipitate is enriched in L-Pipecolic acid.

-

Liberation: The salt is dissolved in water and passed through an ion-exchange resin (Dowex 50) to remove tartrate and elute free L-Pipecolic acid.

Epoch III: The 3-Substituted Modulators (GABA)

The Molecule: Nipecotic Acid & Tiagabine The Discovery: Krogsgaard-Larsen & Johnston (1970s)

The Blood-Brain Barrier Paradox

Nipecotic acid (piperidine-3-carboxylic acid) was identified as a potent inhibitor of GABA uptake (GAT-1 transporter). By blocking the reuptake of GABA from the synapse, it enhances inhibitory tone.[2]

-

The Problem: Nipecotic acid is zwitterionic and highly hydrophilic.[3][4] It cannot cross the Blood-Brain Barrier (BBB).[4]

-

The Solution: Lipophilic anchoring. Krogsgaard-Larsen attached a lipophilic diaryl-alkenyl tail to the nitrogen. This "anchor" allows the molecule to penetrate the BBB and insert into the membrane near the transporter, while the nipecotic acid "head" engages the GAT-1 site.

-